![molecular formula C11H17ClN4O3 B1439706 [1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride CAS No. 1185299-25-5](/img/structure/B1439706.png)

[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride

Descripción general

Descripción

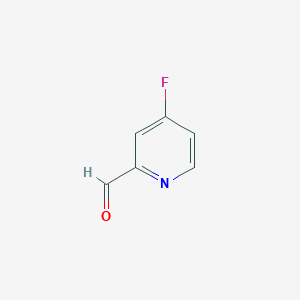

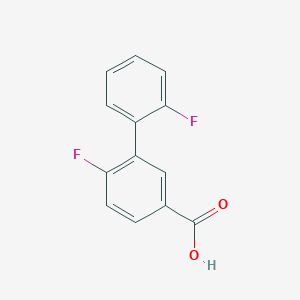

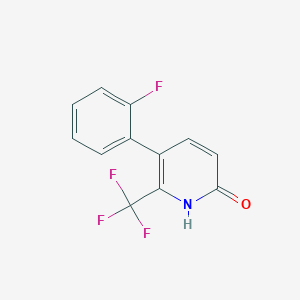

“[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride” is a chemical compound used in scientific research due to its diverse applications. It has a molecular weight of 288.73 and a molecular formula of C11H16N4O3.HCl .

Molecular Structure Analysis

The molecular structure of this compound comprises a piperazine ring attached to a nitropyridinyl group and an ethanol group. The molecular formula is C11H16N4O3.HCl .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Compounds like 1,2-oxazines and benzoxazines, which may share structural or functional similarities with [1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride, are synthesized through various chemical reactions, including dehydration and cyclization processes. These compounds have been studied for their electrophilic properties and potential as chiral synthons, showcasing their significance in organic synthesis and pharmaceutical chemistry (Sainsbury, 1991).

Pharmacological Applications

Piperazine derivatives are noted for their broad pharmacological potential, encompassing activities such as anti-inflammatory, anticancer, and neuroprotective effects. These compounds' mechanism of action often involves modulating neurotransmitter receptors, demonstrating the wide-ranging therapeutic applications of piperazine-based molecules (Buccafusco, Beach, & Terry, 2009).

Renewable Energy and Environmental Applications

Research on the reforming of bio-ethanol for hydrogen production highlights the relevance of ethanol and its derivatives in generating renewable energy. Catalysts such as Rh and Ni, possibly related to the catalytic activities of similar organic compounds, play a crucial role in enhancing hydrogen production from ethanol, indicating the environmental significance of these chemical processes (Ni, Leung, & Leung, 2007).

Drug Metabolism and Disposition

The metabolism and disposition of arylpiperazine derivatives, which are structurally related to the compound , are of clinical importance, especially in the context of treatments for depression, psychosis, or anxiety. Understanding these compounds' metabolic pathways, including N-dealkylation, is crucial for optimizing their therapeutic use and minimizing potential side effects (Caccia, 2007).

Patent Review on Piperazine Derivatives

A comprehensive review of patents involving piperazine compounds underscores their versatility in drug design, spanning a range of therapeutic areas. This highlights the ongoing interest and potential in exploring piperazine derivatives, including [1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride, for developing new pharmaceuticals (Rathi, Syed, Shin, & Patel, 2016).

Mecanismo De Acción

Target of Action

Many compounds target specific proteins or enzymes in the body. These targets are often key components in biological pathways, and their modulation can lead to therapeutic effects .

Mode of Action

The compound may bind to its target, altering its function. This could inhibit the target’s activity, enhance it, or modify it in some other way .

Biochemical Pathways

The compound’s effects on its target can influence various biochemical pathways. For example, it might affect signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted all play a role .

Result of Action

The ultimate effects of the compound at the molecular and cellular level depend on its mode of action and the biochemical pathways it affects. This could range from killing cells (as in the case of antibiotics) to modifying cell behavior .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, temperature, and more .

Propiedades

IUPAC Name |

2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3.ClH/c16-9-8-13-4-6-14(7-5-13)11-10(15(17)18)2-1-3-12-11;/h1-3,16H,4-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGVXZRFUUNSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)

![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)